molecular formula C12H15NO B178467 1-(3-Methylbenzoyl)pyrrolidine CAS No. 164918-75-6

1-(3-Methylbenzoyl)pyrrolidine

Cat. No. B178467
M. Wt: 189.25 g/mol
InChI Key: LTUWAHJBVDUCBO-UHFFFAOYSA-N
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Description

“1-(3-Methylbenzoyl)pyrrolidine” is a chemical compound with the molecular formula C12H15NO . It is also known by its common name "(3-Methylphenyl)(1-pyrrolidinyl)methanone" .


Synthesis Analysis

The synthesis of pyrrolidine compounds, such as “1-(3-Methylbenzoyl)pyrrolidine”, often involves the N-heterocyclization of primary amines with diols . Other methods include the reduction of pyrrole and the 1,3-dipolar cycloaddition reaction between nitrogen-based 1,3-dipole azomethine ylides with alkenyl dipolarophiles .


Molecular Structure Analysis

The molecular structure of “1-(3-Methylbenzoyl)pyrrolidine” consists of a pyrrolidine ring attached to a 3-methylbenzoyl group . The exact mass of the molecule is 189.11500 .


Chemical Reactions Analysis

Pyrrolidine alkaloids, which include “1-(3-Methylbenzoyl)pyrrolidine”, have been shown to possess several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .

Scientific Research Applications

Pyrrolidine Derivatives in Cancer Research

  • Glioblastoma and Melanoma Cell Inhibition : Functionalized pyrrolidine derivatives, specifically 4-bromobenzoyl derivative, have shown potential in inhibiting the growth of human glioblastoma and melanoma cells, with a selective impact on tumor cells over normal cells (Fiaux et al., 2005).

Pyrrolidine Synthesis and Applications

  • Pyrrolidine Synthesis : The synthesis of pyrrolidines through polar [3+2] cycloaddition and their potential applications in medicine and industry, such as dyes or agrochemical substances, have been investigated (Żmigrodzka et al., 2022).
  • Antibacterial Activity : A study has shown that 3-(1-Ethylamino-ethylidene)-1-methyl-pyrrolidine-2,4-dione exhibits moderate antibacterial activity against S. aureus and E. coli (Angelov et al., 2023).

Pyrrolidine Derivatives in Antiviral Research

  • Human Rhinovirus Inhibition : A novel pyrrolidine derivative has demonstrated potent antiviral activity against human rhinovirus and related picornaviruses (Patick et al., 2005).

Pyrrolidine in Organic Synthesis and Catalysis

  • Catalytic Applications : Research on the use of pyrrolidine derivatives in catalysis, particularly in the direct arylation of pyrroles, has been explored (Kaloğlu et al., 2021).

Other Applications and Studies

  • Antimicrobial Activity : Pyrrolidine derivatives have been synthesized and shown potential as antimicrobial agents, particularly against certain bacterial strains (Nural et al., 2018).
  • Anti-Alzheimer's Agents : N-benzylated pyrrolidine derivatives have been synthesized and evaluated for anti-Alzheimer's activity, showing promising results (Gupta et al., 2020).

properties

IUPAC Name

(3-methylphenyl)-pyrrolidin-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO/c1-10-5-4-6-11(9-10)12(14)13-7-2-3-8-13/h4-6,9H,2-3,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTUWAHJBVDUCBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)N2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701275691
Record name (3-Methylphenyl)-1-pyrrolidinylmethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701275691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Methylbenzoyl)pyrrolidine

CAS RN

164918-75-6
Record name (3-Methylphenyl)-1-pyrrolidinylmethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=164918-75-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3-Methylphenyl)-1-pyrrolidinylmethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701275691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
D Morrelli, K Krishnan - 2023 - chemrxiv.org
In NMR experiments, it is crucial to control the temperature of the sample, especially when measuring kinetic parameters. Usually, it takes two to five minutes for the temperature of the …
Number of citations: 2 chemrxiv.org
MR Choi, SY Kim, JH Choi, SH Park, CS Yong… - Journal of …, 2011 - Citeseer
DEET, N, N’-diethyl-m-toluamide, is the most commonly used mosquito repellent. However, it can easily permeate through skin leading to toxic effects. A recent study showed that the …
Number of citations: 1 citeseerx.ist.psu.edu
A Jahn, SY Kim, JH Choi, DD Kim… - Journal of Pharmacy …, 2010 - academic.oup.com
Objectives Vector-borne diseases are still a major mortality factor in Africa and South-east Asia and effective mosquito repellents are therefore needed. An efficient and safe in-vitro …
Number of citations: 14 academic.oup.com
Y Zhang, Z Wang, Z Tang, Z Luo, H Wu… - European Journal of …, 2020 - Wiley Online Library
We report herein a green strategy for synthesis of aryl ketones from twisted amides by using Pd(OAc) 2 as catalysts. This method shows high functional group tolerance to offer a variety …
J Guerra - 2018 - search.proquest.com
Recently, studies using nuclear magnetic resonance (NMR) spectroscopy on analogs of the pest repellent m-DEET have shown that a third higher energy trapped conformation exists …
Number of citations: 4 search.proquest.com

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